Home > Products > Screening Compounds P34299 > (2,4-Dichlorophenyl)(phenyl)methanamine
(2,4-Dichlorophenyl)(phenyl)methanamine - 1009371-05-4

(2,4-Dichlorophenyl)(phenyl)methanamine

Catalog Number: EVT-2929717
CAS Number: 1009371-05-4
Molecular Formula: C13H11Cl2N
Molecular Weight: 252.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl

  • Compound Description: This compound was synthesized and investigated for its potential as a SARS-CoV-2 agent. It demonstrated binding affinity to SARS-CoV-2 proteins 3TNT and 6LU7 in molecular docking studies [].

3,5-Dimethyl-2,6-bis(2,4-dichlorophenyl)piperidin-4-one

  • Compound Description: This molecule was synthesized via a modified Mannich condensation and characterized using various spectroscopic methods. The study revealed its chair conformation with equatorial substituents and restricted rotation of phenyl groups due to chlorine atom interactions. It also exhibited antioxidant properties in DPPH and ABTS assays [].

4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid

  • Compound Description: This glutaric acid-amide derivative was synthesized and characterized spectroscopically. X-ray crystallography revealed a kinked molecular backbone due to the methylene-C–N(amide) bond torsion angle. Supramolecular tapes were observed in the crystal packing due to hydrogen bonding interactions [].

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamides

  • Compound Description: A series of N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamides, featuring various substituents on the sulfur atom, were synthesized and evaluated for anti-exudative and anti-inflammatory activities [].

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

  • Compound Description: VNI, originally an inhibitor of protozoan CYP51 for Chagas disease treatment, served as a basis for designing new antifungal agents. Modifications targeting fungal sterol 14α-demethylase led to potent compounds against Aspergillus fumigatus and Candida albicans [].

3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: This compound, synthesized via a multi-step process, showed promising anticancer activity against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45 [].

4-[3-(2,4-dichloro-phenyl)3-oxoprop-1-en-1-yl]phenylacrylate (DCP)

  • Compound Description: This acrylate monomer, synthesized in a two-step process, was copolymerized with 2-hydroxyethyl acrylate and styrene. The resulting polymers were characterized for their thermal properties and photocrosslinking abilities [].

3-(4-(4-[4-Acetylphenoxy]-6-([nitrophenyl]amino)-1,3,5-triazin-2-yl)oxy)phenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one (ACP) chalcones

  • Compound Description: A series of chalcones derived from ACP were synthesized and characterized. These compounds, incorporating a variety of substituents on the aromatic rings, were found to exhibit significant antimicrobial activity, particularly against Staphylococcus aureus [].

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: This compound acts as a potent and selective antagonist of the CB1 cannabinoid receptor. It exhibits nanomolar affinity for rat brain and human CB1 receptors, while having low affinity for CB2 receptors. SR147778 effectively blocks CB1 receptor-mediated effects in vitro and in vivo, making it a valuable tool for studying the endocannabinoid system [].

(E)-N-(2,6-dichlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanamine

  • Compound Description: This Schiff base compound was studied using X-ray crystallography, UV-Vis, FT-IR spectroscopy, and DFT calculations. The analysis provided insights into its structure, optical properties, and electronic characteristics, including HOMO-LUMO energy gaps and molecular electrostatic potential [].

4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

  • Compound Description: The crystal structure of this compound, characterized by single-crystal X-ray diffraction, reveals a pyrazol-5-ol ring tilted relative to its connected phenyl ring. Intermolecular hydrogen bonds and π–π interactions contribute to the crystal packing [].

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound emerged as a promising peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice. Its discovery resulted from efforts to develop bioisosteres of existing CB1R antagonists with improved pharmacokinetic properties and reduced brain penetration [].

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A is a potent and selective CB1 receptor antagonist that has been instrumental in studying the role of the endocannabinoid system in various physiological processes, including pain perception. Studies have shown that SR141716A can inhibit the antinociceptive effects of certain drugs, providing insights into their mechanisms of action [].

4-{(2R)-[3-Aminopropionylamido]-3-(2,4-dichlorophenyl)propionyl}-1-{2-[(2-thienyl)ethylaminomethyl]phenyl}piperazine

  • Compound Description: Designed and synthesized as a potent and selective melanocortin-4 receptor (MC4R) antagonist, this compound exhibits nanomolar binding affinity to the human MC4R. This compound effectively inhibits α-MSH-stimulated cAMP accumulation in HEK 293 cells expressing the human MC4R, highlighting its potential for treating cachexia [].

1-(4-(N-(4-(2,4- Dichlorophenyl)-6-(6-Methylnaphthalen-2-Yl)Pyrimidin-2-Yl)Sulfamoyl)Phenyl)-5-Oxo-2-Phenyl-2,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid

  • Compound Description: Synthesized from the heterocyclization of specific Schiff bases, this pyrrole derivative, incorporating a 2,4-dichlorophenyl moiety, has been evaluated for its antibacterial activity [].

cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole)

  • Compound Description: Itraconazole is a widely used antifungal medication known for its efficacy against various fungal infections. Its molecular structure, determined by X-ray crystallography, shares similarities with other azole antifungals like miconazole and ketoconazole [].

4‐(para‐substituted Phenyl‐5‐2,4‐dichlorophenyl)‐1,3‐4‐thiadiazolium‐2‐aminides

  • Compound Description: This series of mesoionic compounds were synthesized via acylation of thiosemicarbazides, themselves derived from para-substituted isothiocyanates, and subsequent cyclization [].

1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a potent cannabinoid-1 receptor (CB1R) inverse agonist, demonstrating potential as a therapeutic agent for obesity and related metabolic disorders [].

2,4-Dichlorophenyl 4-methylbenzoate (24DCP4MeBA)

  • Compound Description: This compound, structurally resembling phenyl benzoate and its derivatives, has been analyzed using X-ray crystallography. Its molecular structure and packing arrangement share similarities with related benzoate compounds [].

3-Benzyl-7-(2,4-dichlorophenyl)-4H-1,3,4-thiadiazolo[2,3-c][1,2,4]triazin-4-one

  • Compound Description: This compound's structure, determined via X-ray crystallography, reveals a planar thiadiazolotriazine ring system. The crystal packing is characterized by inversion dimers formed through C—H⋯O hydrogen bonds, and a short S⋯N contact is observed between these dimers [].
  • Compound Description: These stereoisomeric compounds were investigated for their metabolic fate in rats. The study identified various metabolites, including oxidized derivatives, and revealed differences in their metabolic profiles [].

(2Z)‐2‐Bromo‐3‐[3,5‐dibromo‐4‐(ethylamino)phenyl]‐1‐(2,4‐dichlorophenyl)prop‐2‐en‐1‐one

  • Compound Description: This compound's crystal structure reveals significant dihedral angles between its phenyl rings and the bromopropenone group. Intermolecular N—H⋯O hydrogen bonds and intramolecular N—H⋯Br interactions contribute to its molecular conformation and crystal packing [].

3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • Compound Description: The crystal structure of this compound, characterized by X-ray crystallography, reveals a planar pyrazolopyrimidine system. Its crystal packing is dominated by van der Waals interactions, with a notable Cl⋯Cl interaction [].

10′′‐(4‐Chlorobenzyl­idene)‐5′′‐(4‐chlorophen­yl)‐4′‐(2,4‐dichlorophenyl)‐1′‐methyl‐2,3,2′′,3′′,7′′,8′′,9′′,10′′‐octa­hydro‐1H,5′′H,6′′H‐indole‐3‐spiro‐2′‐pyrrolidine‐3′‐spiro‐2′′‐cyclo­hepteno[1,2‐d]thia­zolo[3,2‐a]pyrimidine‐2,3′′‐dione

  • Compound Description: This complex heterocyclic compound was synthesized via a [3 + 2] cycloaddition reaction and characterized using X-ray crystallography. Its molecular structure features multiple spiro junctions, connecting various ring systems, and N—H⋯O hydrogen bonds contribute to its crystal packing [].

(E)-1-(2,4-Dichlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one

  • Compound Description: The crystal structure of this compound, determined via X-ray crystallography, reveals a trans conformation around the acyclic C=C bond. The molecule forms inversion dimers in the crystal lattice through C—H⋯O hydrogen bonds, and Cl⋯Cl contacts and C—H⋯π interactions contribute to its overall packing [].

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic Acid

  • Compound Description: This compound serves as a key intermediate in the synthesis of rimonabant, a cannabinoid receptor antagonist. Its synthesis involves a multi-step process starting from 4-chloropropiophenone, and its structure is confirmed by ¹H NMR and mass spectrometry [].

2-(3,4-Dichlorophenyl)oxetane and 2-(2,4-Dichlorophenyl)oxetane

  • Compound Description: The proton magnetic resonance (PMR) spectra of these isomeric oxetanes have been analyzed. The study determined proton chemical shifts and coupling constants, revealing the impact of chlorine atom positions on these parameters and providing insights into their conformational preferences [].

2-Isobutyl-6-(2',4'-dichlorophenyl)imidazo[2,1-b]-1,3,4-thiadiazole

  • Compound Description: The crystal structure of this compound, synthesized from a thiadiazole derivative and a chlorinated acetophenone, reveals a nearly planar imidazothiadiazole moiety with a dihedral angle between the phenyl and heterocyclic rings [, ].
  • Compound Description: CMVP-IBA and DCP-IBA are two novel auxin analogs tested for their effects on adventitious root formation in bean and jack pine cuttings. Their activities were compared to indole-3-butyric acid (IBA) and its unsubstituted phenyl ester (P-IBA). The study revealed that DCP-IBA had comparable root-inducing activity to IBA, while CMVP-IBA showed reduced activity [].

3-(1H-1,2,4-triazol-1-yl)-3-phenyl-1-(4-chlorophenyl)-propene-2-one-1 (I) and 3-(4-nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)-1-(2,4-dichlorophenyl)-2-one-1 (II)

  • Compound Description: These N-vinyltriazoles represent a new class of compounds. Their structures were determined using X-ray crystallography, providing insights into their molecular geometries and packing arrangements [].

1-[3-methyl-2(3H)-benzazolon-5- or 6-yl]-4-{4-[cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyleneoxyphenyl}piperazines

  • Compound Description: This class of compounds was synthesized from various benzoxazolone, benzothiazolone, and benzimidazolone derivatives reacting with a specific dioxolane derivative [].

(2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide

  • Compound Description: The crystal structure of this compound, solved using X-ray diffraction, reveals the formation of dimers through N—H⋯S hydrogen bonds. Further C—H⋯O hydrogen bonds connect these dimers, creating a two-dimensional network. Additionally, an intramolecular O—H⋯S hydrogen bond stabilizes the molecular conformation [].

1N-Phenyl-3-(2,4-Dichlorophenyl)-5-(4-Chlorophenyl)-2-Pyrazoline

  • Compound Description: This pyrazoline derivative, characterized by X-ray crystallography and density functional theory (DFT) calculations, provides insights into its structure, electronic properties, and thermodynamic characteristics [].

(2E)-1-(2,4-dichlorophenyl)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

  • Compound Description: The crystal structure of this chalcone derivative, solved using X-ray diffraction, shows an E configuration around the C=C double bond. The molecule exhibits various intermolecular interactions, including C—H⋯O contacts and π–π stacking, contributing to its crystal packing [].

1-(2,4- Dichlorophenyl-2yl)-3-(4-hydroxyphenyl)prop-2-en-1-one (DHPP)

  • Compound Description: This chalcone derivative, synthesized and characterized for its potential nonlinear optical properties, exhibits good thermal stability up to 250 °C [].

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Compound Description: The crystal structure of this compound, elucidated via X-ray crystallography, reveals the formation of R22(10) dimers through N—H⋯O hydrogen bonding. Steric repulsion influences the conformation of the amide group relative to the dichlorophenyl and dihydropyrazolyl rings [].

(+)-cis-1-Acetyl-4-(4-{[(2R,4S)-2-(2,4-di­chloro­phenyl)-2-(1H-imidazol-1-ylmeth­yl)-1,3-dioxolan-4-yl]­methoxy}phenyl)­piperazine [(2R,4S)-(+)-ketoconazole]

  • Compound Description: This enantiomer of the antifungal drug ketoconazole crystallizes in the P1 space group, with two molecules in the unit cell exhibiting the 2R,4S configuration. Despite their chiral nature, the achiral components of these molecules pack in a pseudo-centrosymmetric manner [].

3-(2, 4-dichlorophenyl)-1-(4′-X-phenyl)-2-propen-1-one

  • Compound Description: This series of substituted chlorinated chalcones, with X representing various substituents, were synthesized and their 13C NMR chemical shifts were analyzed using dual substituent parameter models. The study provided insights into the electronic effects of substituents on the chalcone framework [].

2-((2-oxo-2-phenylethyl/benzyl)thio)-10-phenyl-4,10-dihydro-9H-indeno[1,2-d][1,2,4]-Triazolo[1,5-a]pyrimidin-9-ones

  • Compound Description: A series of indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-ones were synthesized using a novel one-pot four-component reaction. These compounds displayed promising antiproliferative activity against breast cancer cell lines (MCF-7) in MTT and wound healing assays. Molecular docking simulations were performed to understand their interactions with biological targets [].

Properties

CAS Number

1009371-05-4

Product Name

(2,4-Dichlorophenyl)(phenyl)methanamine

IUPAC Name

(2,4-dichlorophenyl)-phenylmethanamine

Molecular Formula

C13H11Cl2N

Molecular Weight

252.14

InChI

InChI=1S/C13H11Cl2N/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2

InChI Key

WAUHYSYCFRQOFK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.